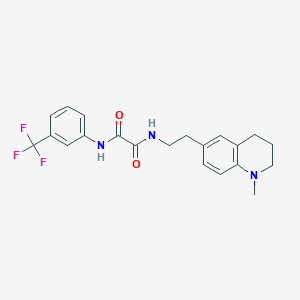
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings and data regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H22F3N3O3
- Molecular Weight : 421.4 g/mol
- CAS Number : 946281-39-6
The compound's biological activity is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, which can lead to various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes.
- Receptor Binding : It may bind to specific receptors that regulate cellular signaling pathways, potentially affecting cell proliferation and survival.
Antidiabetic Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antidiabetic activity. For instance, preliminary molecular docking studies suggest that oxalamide derivatives can inhibit key enzymes such as alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), which are critical in glucose metabolism.
| Compound | IC50 (μM) | Standard Comparison |
|---|---|---|
| This compound | TBD | TBD |
| Acarbose (standard) | 1.58 | - |
Anticancer Activity
Research has shown that similar tetrahydroquinoline-based compounds demonstrate anticancer properties against various human cancer cell lines. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast cancer).
- Mechanisms of Action : Induction of apoptosis and cell cycle arrest have been observed in treated cells.
Study 1: Antidiabetic Effects
In a study assessing the antidiabetic potential of oxalamide derivatives, the compound exhibited promising results in inhibiting alpha-amylase activity. The study reported an IC50 value that indicates effective inhibition compared to established standards.
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of tetrahydroquinoline derivatives found that these compounds could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis.
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c1-27-11-3-4-15-12-14(7-8-18(15)27)9-10-25-19(28)20(29)26-17-6-2-5-16(13-17)21(22,23)24/h2,5-8,12-13H,3-4,9-11H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCXHGWJSXDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













